4-Ethoxypicolinic acid
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Overview
Description
4-Ethoxypicolinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of an ethoxy group attached to the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxypicolinic acid typically involves the conversion of 4-nitro-2-methylpyridine-N-oxide to 4-ethoxy-2-methylpyridine-N-oxide by heating with sodium ethoxide. The ethoxy compound is then reduced with iron in acetic acid to yield 2-methyl-4-ethoxypyridine, which is subsequently oxidized to the acid using potassium permanganate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxypicolinic acid undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized under specific conditions.
Reduction: The nitro group in precursor compounds can be reduced to amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Iron in acetic acid.
Substitution: Sodium ethoxide for ethoxy group introduction.
Major Products:
- Oxidation of 2-methyl-4-ethoxypyridine yields this compound.
- Reduction of nitro compounds yields corresponding amines.
Scientific Research Applications
4-Ethoxypicolinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical processes.
Medicine: Explored for its pharmacological properties, including potential antiviral and immunomodulatory effects
Industry: Utilized in the development of novel materials and compounds.
Mechanism of Action
The mechanism of action of 4-ethoxypicolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, it alters their structure and disrupts zinc binding, thereby inhibiting their function. This mechanism is particularly relevant in its antiviral activity, where it prevents viral entry by compromising viral membrane integrity and inhibiting virus-cellular membrane fusion .
Comparison with Similar Compounds
- 4-Methoxypicolinic acid
- 4-Chloropicolinic acid
- 5-Ethylpicolinic acid
Properties
IUPAC Name |
4-ethoxypyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-12-6-3-4-9-7(5-6)8(10)11/h3-5H,2H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSLLCKJVOTHEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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